Cyclobenzaprine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

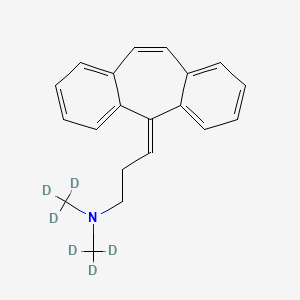

Cyclobenzaprine-d6 (hydrochloride) is a deuterium-labeled analog of cyclobenzaprine, a skeletal muscle relaxant. It serves as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its molecular formula is C20H15D6N·HCl, with a molecular weight of 317.9 g/mol (including HCl) . The compound is characterized by ≥99% deuterium incorporation at six hydrogen positions, ensuring minimal interference from non-deuterated cyclobenzaprine during analysis . This compound is critical in pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling due to its ability to enhance analytical precision and accuracy .

Preparation Methods

The preparation of Cyclobenzaprine-d6 involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the cyclobenzaprine structure . Industrial production methods typically involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Structural and Isotopic Characteristics

The deuteration occurs at the methyl groups attached to the tertiary amine, replacing six hydrogen atoms with deuterium. This modification minimally alters steric properties but significantly impacts mass spectrometry signatures .

Synthetic Reactions

While explicit synthetic pathways for this compound are not publicly disclosed, its preparation likely involves:

-

Deuterium Exchange : Reaction of cyclobenzaprine with deuterated methylating agents (e.g., CD₃I) under basic conditions.

-

Purification : Chromatographic separation to ensure ≥99% deuterium incorporation .

-

Salt Formation : Conversion to the hydrochloride salt (CAS 2748492-38-6) for enhanced stability .

Mass Spectrometry Fragmentation

When ionized in GC-/LC-MS systems, this compound exhibits predictable fragmentation patterns:

-

Key Fragments :

Solubility and Stability

Metabolic Reactions (Inferred)

This compound is expected to undergo similar hepatic metabolism as the parent compound but with isotope effects:

Deuteration at the N-methyl groups likely slows demethylation, increasing metabolic stability and altering pharmacokinetic profiles .

Scientific Research Applications

Cyclobenzaprine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Biology: Researchers use this compound to study the metabolism and pharmacokinetics of cyclobenzaprine in biological systems.

Mechanism of Action

Cyclobenzaprine-d6, like cyclobenzaprine, acts as a centrally acting muscle relaxant. It works by blocking nerve impulses (or pain sensations) that are sent to the brain. Cyclobenzaprine is a 5-HT2 receptor antagonist and relieves muscle spasms through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . This action helps to reduce muscle hyperactivity and alleviate pain associated with muscle spasms.

Comparison with Similar Compounds

Cyclobenzaprine (Non-Deuterated)

- Molecular Formula : C20H21N·HCl

- Molecular Weight : 311.85 g/mol

- Role : Active pharmaceutical ingredient (API) used as a muscle relaxant.

- Key Features :

- Regulatory Status: Included in the United States Pharmacopeia (USP) monographs with strict impurity limits (e.g., ≤0.15% for Related Compound B) .

Comparison with Cyclobenzaprine-d6: this compound lacks pharmacological activity but provides a stable isotopic reference for quantifying the non-deuterated form in biological matrices. The 6 Da mass difference enables clear distinction in mass spectrometry, avoiding overlap with metabolites or matrix effects .

Cyclobenzaprine Metabolites

N-Desmethyl Cyclobenzaprine

- Molecular Formula : C19H19N·HCl

- Molecular Weight : 297.82 g/mol

- Role : Primary metabolite formed via CYP-mediated N-demethylation .

- Key Features :

Cyclobenzaprine N-Oxide

- Molecular Formula: C20H21NO·HCl

- Molecular Weight : 327.85 g/mol

Comparison with this compound: Deuterated analogs like N-Desmethyl Cyclobenzaprine-d3 (CAS 438-59-5) are synthesized to track metabolic pathways without isotopic interference .

USP-Related Impurities

Related Compound A (5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)

- Molecular Formula: C20H23NO

- Molecular Weight : 293.40 g/mol

- Role : Process-related impurity during cyclobenzaprine synthesis .

- Regulatory Limit: ≤0.15% in USP monographs .

Related Compound B (3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine hydrochloride)

- Molecular Formula : C19H19N·HCl

- Molecular Weight : 297.82 g/mol

- Role : Degradation product or synthetic intermediate .

- Regulatory Limit: ≤0.15% in USP monographs .

Comparison with this compound :

this compound is used to validate analytical methods that quantify these impurities, ensuring compliance with USP standards .

Other Deuterated Analogs

3-Hydroxy this compound

- Molecular Formula: C20H14D6NO·HCl

- Role : Deuterated metabolite standard for studying hydroxylation pathways .

Cyclobenzaprine-d3

- Molecular Formula : C20H18D3N·HCl

- Role : Used in specific metabolic studies where partial deuteration suffices .

Comparison with this compound: Full deuteration (d6) offers a larger mass shift than d3 analogs, improving sensitivity in high-resolution MS. This compound’s ≥99% isotopic purity minimizes cross-talk with non-deuterated species, unlike partially deuterated variants .

Analytical and Regulatory Considerations

- Stability: this compound is stable for ≥4 years at -20°C, whereas non-deuterated cyclobenzaprine requires controlled room temperature storage .

- Sensitivity : The d6 label reduces ion suppression in MS, enhancing detection limits for cyclobenzaprine in plasma or urine .

- Regulatory Compliance : this compound is essential for Abbreviated New Drug Application (ANDA) submissions, ensuring accurate quantification of impurities and metabolites per USP guidelines .

Biological Activity

Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and interactions within biological systems.

This compound retains the biological activity of cyclobenzaprine, primarily functioning by reducing tonic somatic motor activity through its action on the central nervous system (CNS). It influences both gamma (γ) and alpha (α) motor systems, particularly at the brainstem level, rather than directly affecting skeletal muscle or neuromuscular junctions. This mechanism is thought to involve:

- Antagonism at serotonin receptors , specifically 5-HT2 receptors, which contributes to its antispasmodic effects .

- Inhibition of descending serotonergic pathways in the spinal cord, leading to decreased activity of efferent alpha and gamma motor neurons .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Bioavailability : The oral bioavailability of cyclobenzaprine ranges from 33% to 55% .

- Half-Life : The average elimination half-life is approximately 18 hours, with a range between 8 to 37 hours depending on individual patient factors such as age and hepatic function .

- Protein Binding : Cyclobenzaprine is highly bound to plasma proteins (approximately 93%), which affects its distribution and elimination .

- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), resulting in various metabolites including desmethylcyclobenzaprine .

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine

| Parameter | Value |

|---|---|

| Bioavailability | 33% - 55% |

| Average Half-Life | 18 hours |

| Protein Binding | ~93% |

| Volume of Distribution | ~146 L |

| Primary Metabolizing Enzymes | CYP3A4, CYP1A2 |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and safety profile of this compound. One notable study evaluated its bioequivalence with standard cyclobenzaprine formulations:

- Study Design : A multicenter, open-label study compared pharmacokinetic parameters between this compound and non-deuterated cyclobenzaprine.

- Results : The study found no significant differences in key pharmacokinetic parameters such as Area Under Curve (AUC) and maximum concentration (Cmax), supporting the conclusion that this compound can effectively serve as a research tool without altering the drug's inherent properties .

Drug Interactions

This compound may interact with other medications metabolized by similar pathways due to its metabolism via cytochrome P450 enzymes. Potential interactions include:

Q & A

Basic Research Questions

Q. What are the methodological considerations for preparing stock solutions of Cyclobenzaprine-d6 in analytical workflows?

this compound must be dissolved in solvents such as methanol or DMSO, which should be purged with an inert gas to prevent degradation. The accuracy of stock solutions depends on precise weighing (±5% to -2% of labeled mass) and validation via calibration curves comparing deuterated and unlabeled standards. For reproducibility, document solvent purity, storage conditions (-20°C), and inert gas protocols .

Q. How does this compound function as an internal standard in LC-MS/GC-MS quantification?

Its deuterated structure minimizes matrix effects and co-elution issues, enabling accurate quantification through isotopic dilution. Researchers should construct standard curves using intensity ratios (deuterated vs. unlabeled) to correct for instrument variability. Ensure the deuterium incorporation rate (≥99%) is verified via batch-specific certificates to avoid isotopic interference .

Q. What are the stability and storage requirements for this compound in long-term studies?

Store at -20°C in airtight, light-protected containers to maintain chemical integrity over ≥4 years. Conduct periodic stability tests using LC-MS to detect deuterium loss or degradation, especially after reconstitution. Batch-specific stability data should be cross-referenced with study timelines .

Advanced Research Questions

Q. How can researchers address potential isotopic effects when using this compound in metabolic studies?

Isotopic effects may alter metabolic pathways compared to non-deuterated analogs. Mitigate this by validating pharmacokinetic parameters (e.g., clearance, half-life) against unlabeled cyclobenzaprine in control experiments. Use high-resolution MS to distinguish between deuterated metabolites and natural isotopic variants .

Q. What experimental designs are optimal for assessing cross-contamination risks in multi-analyte assays involving this compound?

Implement orthogonal separation methods (e.g., HILIC followed by reverse-phase LC) to resolve co-eluting analytes. Use blank matrix samples spiked with this compound to identify carryover and validate specificity. Statistical tools like ANOVA can quantify contamination variability across batches .

Q. How should researchers resolve discrepancies in this compound quantification data across laboratories?

Harmonize protocols using reference materials with traceable purity (≥95%) and shared calibration curves. Cross-validate inter-lab results via blinded sample exchanges and meta-analyses of variance (e.g., Cochran’s Q test). Document all deviations in sample preparation and instrument settings .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound in mechanistic studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “How does hepatic metabolism of this compound (I) compare to unlabeled cyclobenzaprine (C) in human hepatocytes (P) regarding CYP3A4 activity (O)?” .

Q. How can researchers validate the absence of d0 impurities in this compound batches for high-sensitivity assays?

Use LC-HRMS with a mass window ≤2 ppm to detect d0 contamination (≤1%). Perform spike-recovery experiments with known d0/d6 ratios and apply correction factors to quantification algorithms. Batch-specific certificates must be scrutinized for deuterium purity thresholds .

Q. Methodological Resources

- Data Validation : Follow guidelines in for detailed experimental documentation, including solvent batch numbers, instrument calibration logs, and raw data archiving.

- Ethical Compliance : Adhere to for participant selection and data anonymization in clinical studies involving Cyclobenzaprine metabolites.

- Literature Synthesis : Use and to structure literature reviews, emphasizing gaps in deuterated standard applications and metabolic profiling.

Properties

Molecular Formula |

C20H21N |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3 |

InChI Key |

JURKNVYFZMSNLP-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.